5-(Dimethylamino)pentanoic Acid
Overview
Description
5-(Dimethylamino)pentanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of pentanoic acid, where a dimethylamino group is attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pentanoic acid typically involves the reaction of pentanoic acid with dimethylamine. One common method includes the use of formic acid and formaldehyde in a microwave reactor. The reaction conditions are as follows:
Microwave Reactor Conditions: 100 W, 110°C, 20 to 120 minutes.
Reagents: Formic acid (88%), formaldehyde, and concentrated hydrochloric acid.
Purification: The product is purified by recrystallization using methanol and diethyl ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Larger reactors with controlled temperature and pressure conditions.
Continuous Flow Systems: To ensure consistent production and quality.
Purification: Industrial purification methods may include distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethylamino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary and secondary amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(Dimethylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways such as the Wnt/β-catenin pathway, which is crucial in cell signaling and development.
Comparison with Similar Compounds
5-Aminopentanoic Acid: A δ-amino acid with similar structural features but different functional properties.
5-(Dimethylamino)pentanoic Acid Hydrochloride: A hydrochloride salt form with enhanced solubility and stability.
Comparison:
Structural Differences: While this compound has a dimethylamino group, 5-aminopentanoic acid has an amino group, leading to different reactivity and applications.
Functional Properties: The dimethylamino group in this compound provides unique chemical properties, making it suitable for specific reactions and applications
Properties
IUPAC Name |
5-(dimethylamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSNVLEDLCWGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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